molecular formula C21H19O12- B1262563 Quercetin-3-glucoside

Quercetin-3-glucoside

Cat. No.: B1262563
M. Wt: 463.4 g/mol
InChI Key: OVSQVDMCBVZWGM-QSOFNFLRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-O-beta-D-glucopyranoside(1-) is a flavonoid oxoanion resulting from the deprotonation of the hydroxy group at position 7 of the flavone moiety of quercetin. The major species at pH 7.3. It is a conjugate base of a quercetin 3-O-beta-D-glucopyranoside.

Scientific Research Applications

Pharmacokinetics and Metabolic Activities

  • Pharmacokinetics in Rat Plasma : Quercetin-3-glucoside was identified as a key bioactive constituent in Ginkgo biloba leaf extract, with significant systemic exposure levels observed in pharmacokinetic studies. The study indicated its potential for further scientific research and clinical application (Qu et al., 2021).
  • Antioxidant Activity Enhancement : Research showed that enzymatic hydrolysis, specifically with β-glucosidase, significantly increased the antioxidant activity of quercetin glucosides, including this compound, in food waste extracts (Karami et al., 2022).
  • Cytotoxic Properties for Cancer Therapy : this compound exhibited similar effectiveness as quercetin aglycone in inhibiting cancer cell proliferation in vivo, making it a promising drug candidate for cancer therapy (Park et al., 2014).

Bioavailability and Biological Effects

  • Comparison of Bioavailabilities : Studies revealed that the bioavailability of this compound is similar to quercetin-4'-glucoside in humans, suggesting that conversion of quercetin glycosides into glucosides could enhance bioavailability of quercetin from foods (Olthof et al., 2000).
  • Multitargeted Cancer Prevention : Dietary quercetin, including its glycosides, demonstrated potential as a cancer prevention agent, particularly in colon cancer, due to its interaction with various molecular targets and signal transduction pathways (Murakami et al., 2008).
  • Intestinal Absorption and Metabolism : Quercetin glucosides, including this compound, undergo effective absorption and metabolic conversion in the small intestine, highlighting the importance of understanding the intestinal absorption and metabolism for regulating the effects of dietary quercetin (Murota & Terao, 2003).

Therapeutic and Health Benefits

  • Platelet Aggregation Inhibition : Ingestion of quercetin, including its glucoside forms, has been shown to inhibit platelet aggregation and essential components of the collagen-stimulated platelet activation pathway in humans, indicating its potential in preventing cardiovascular diseases (Hubbard et al., 2004).

Properties

Molecular Formula

C21H19O12-

Molecular Weight

463.4 g/mol

IUPAC Name

4-[5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-yl]-2-hydroxyphenolate

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/p-1/t13-,15-,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-M

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)[O-]

Synonyms

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin-3-glucoside
Reactant of Route 2
Quercetin-3-glucoside
Reactant of Route 3
Quercetin-3-glucoside
Reactant of Route 4
Quercetin-3-glucoside
Reactant of Route 5
Quercetin-3-glucoside
Reactant of Route 6
Quercetin-3-glucoside

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